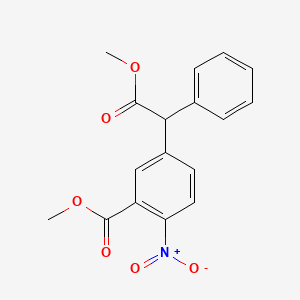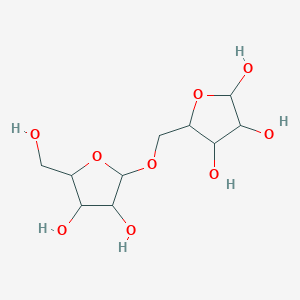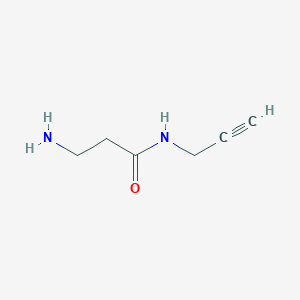
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate group, a methoxy group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-(2-amino-2-oxo-1-phenylethyl)-2-nitrobenzoate.
Reduction: 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylphenidate
- Dexmethylphenidate
- Ethylphenidate
Uniqueness
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a nitro group that can undergo reduction to form reactive intermediates, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H15NO6 |
|---|---|
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15NO6/c1-23-16(19)13-10-12(8-9-14(13)18(21)22)15(17(20)24-2)11-6-4-3-5-7-11/h3-10,15H,1-2H3 |
Clé InChI |
MRUOISZSBFIJHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)

![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)





![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
